2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H9ClNOS·HCl. This compound is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride typically involves the reaction of 3-chlorobenzothiophene with ethyl chloroacetate, followed by amination and hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one
- 3-Chloro-1-benzothiophene-2-carboxylic acid
- 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethanol
Uniqueness
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ketone functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Biological Activity
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of an amino group and a chloro-substituted benzothiophene moiety, this compound is classified as an amino ketone. Its molecular formula is C10H9ClNOS⋅HCl, and it exhibits a molecular weight of 225.70 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : The reaction usually begins with 3-chlorobenzothiophene and ethyl chloroacetate, followed by amination.
- Hydrolysis : This step converts the intermediate into the desired product.
- Reaction Conditions : Common solvents include ethanol or methanol, with catalysts such as sodium ethoxide or potassium carbonate being used to enhance yields .
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one exhibit promising antimicrobial activities. For instance, structural modifications in benzothiophene derivatives have been shown to significantly influence their pharmacodynamics and effectiveness against various pathogens. The presence of chlorine atoms in the structure enhances lipophilicity, which improves compound penetration into bacterial cells, thereby increasing antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, derivatives of benzothiophene have demonstrated activity against cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells. The introduction of specific substituents on the benzothiophene ring can modulate the anticancer activity, suggesting that this compound may also hold similar properties .
The mechanism of action for this compound involves its interaction with various biological targets. These interactions can alter enzyme activities or receptor functions, leading to significant biological effects. The specific pathways depend on the biological system under investigation .
Case Studies
Several case studies have highlighted the biological activities associated with this compound:
Properties
IUPAC Name |
2-amino-1-(3-chloro-1-benzothiophen-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS.ClH/c11-9-6-3-1-2-4-8(6)14-10(9)7(13)5-12;/h1-4H,5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLWJNQRNJFPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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